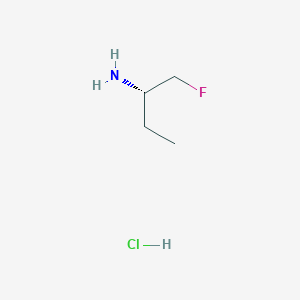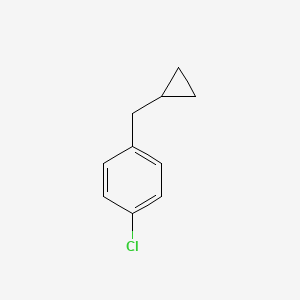
1-Phenylheptane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylheptane-1,4-dione is an organic compound with the molecular formula C13H16O2 It is characterized by a phenyl group attached to a heptane chain with two ketone functionalities at the first and fourth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylheptane-1,4-dione can be synthesized through multiple methods. One common approach involves the reaction of 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride with butyraldehyde in the presence of sodium carbonate and triethylamine in ethanol at 80°C for 6 hours . Another method involves the condensation of octan-2-one, benzaldehyde, and ammonia, followed by regioselective Schmidt rearrangement and hydrolysis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylheptane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-Phenylheptane-1,4-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism by which 1-Phenylheptane-1,4-dione exerts its effects involves interactions with various molecular targets. The compound’s ketone groups can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
1-Phenylheptane: Lacks the ketone functionalities, making it less reactive in certain chemical reactions.
1-Phenyl-1,5-heptanedione: Similar structure but with ketone groups at different positions, leading to different reactivity and applications.
Diarylheptanoids: Compounds like octahydrocurcumin and hexahydrocurcumin share structural similarities but have different functional groups and biological activities.
Uniqueness: 1-Phenylheptane-1,4-dione’s unique combination of a phenyl group and two ketone functionalities at specific positions makes it a versatile compound in organic synthesis and research
Propriétés
Numéro CAS |
63297-52-9 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
1-phenylheptane-1,4-dione |
InChI |
InChI=1S/C13H16O2/c1-2-6-12(14)9-10-13(15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
Clé InChI |
AKIADVSHKRVDTG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine](/img/structure/B11926124.png)
